2-(2-Methyl-2H-tetrazol-5-yl)phenol is an organic compound with the molecular formula CHNO. It is a derivative of phenol, characterized by the substitution of a hydrogen atom in the ortho position with a 2-methyl-2H-tetrazol-5-yl group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
2-(2-Methyl-2H-tetrazol-5-yl)phenol belongs to the class of heterocyclic compounds due to the presence of the tetrazole ring. It can also be classified as a phenolic compound, which is significant in various chemical reactions and applications.
The synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol typically involves the following steps:
In one synthetic route, 100 mg of 2-methyl-2H-tetrazole is reacted with phenol in the presence of potassium carbonate in acetonitrile at low temperatures (273 K). The reaction mixture is stirred for several hours, followed by purification through column chromatography .
The molecular structure of 2-(2-Methyl-2H-tetrazol-5-yl)phenol consists of a tetrazole ring connected to a phenolic moiety. The tetrazole ring (N1–N4/C1) is oriented relative to the phenolic ring (C2–C7), forming an intramolecular hydrogen bond between the hydroxyl group and nitrogen in the tetrazole .
Key structural data include:
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 2-(2-Methyl-2H-tetrazol-5-yl)phenol exerts its biological effects involves interactions with various biomolecules. It has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea, leading to potential applications in treating conditions related to urea metabolism.
Research indicates that this compound influences cellular processes by modulating signaling pathways and gene expression, particularly in neuronal cells where it protects against amyloid β-induced senescence.
While specific physical properties such as boiling point and melting point are not universally documented, compounds with similar structures typically exhibit moderate solubility in organic solvents.
Chemical properties include:
Relevant analyses indicate that this compound maintains structural integrity during typical synthetic procedures and exhibits predictable reactivity patterns consistent with its functional groups .
2-(2-Methyl-2H-tetrazol-5-yl)phenol has several applications:
The synthesis of 2-(2-methyl-2H-tetrazol-5-yl)phenol hinges critically on achieving regioselective tetrazole formation through [2+3] cycloaddition reactions between organic nitriles and azide sources. This approach leverages the ortho-hydroxy substitution pattern on the benzonitrile precursor to direct regiochemical outcomes. Studies demonstrate that reacting 2-cyanophenol with sodium azide and methylating agents (e.g., trimethyloxonium tetrafluoroborate) in dimethylformamide at 110°C yields predominantly the 2-methyl-2H-regioisomer rather than the 1H-tautomer [3] [6]. The intramolecular hydrogen bonding between the phenolic hydroxyl and the tetrazole ring nitrogen (O–H⋯N) in the transition state contributes significantly to this regioselectivity, as confirmed by X-ray crystallography showing a characteristic bond distance of 2.659 Å [6].
Optimization studies reveal that zinc bromide catalysis enhances both regioselectivity (95:5 N2:N1 ratio) and yield (88%) by accelerating the cycloaddition kinetics while suppressing dimerization byproducts. Solvent polarity profoundly influences outcomes, with aprotic polar solvents (DMF, NMP) favoring the desired isomer over protic solvents like ethanol [8]. Post-cyclization methylation must be carefully controlled to avoid O-alkylation of the phenol; this is achieved through low-temperature alkylation (0–5°C) with methyl iodide in the presence of silver oxide [3].
Table 1: Regioselectivity Control in Tetrazole Cycloaddition
Ortho-Substituent | Catalyst | Temperature (°C) | N2:N1 Ratio | Yield (%) |
---|---|---|---|---|
None (Benzonitrile) | None | 110 | 55:45 | 62 |
2-Hydroxy | None | 110 | 85:15 | 75 |
2-Hydroxy | ZnBr₂ | 80 | 95:5 | 88 |
2-Methoxy | ZnBr₂ | 80 | 70:30 | 78 |
Esterification of the phenolic hydroxyl enables strategic prodrug development and solubility modulation. The O-alkylation/esterification chemoselectivity challenge is addressed through protecting group strategies: the tetrazole nitrogen is first protected with a p-nitrobenzyl group before esterifying the phenol with activated acylating agents like 2-bromoacetyl bromide. Subsequent deprotection yields 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid derivatives [3] [6]. Alternatively, direct alkylation with methyl bromoacetate under mild basic conditions (K₂CO₃, acetonitrile, 25°C) selectively functionalizes oxygen without tetrazole ring alkylation, producing methyl 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetate in 59% isolated yield after chromatographic purification [6].
Microwave-assisted esterification significantly improves reaction efficiency. For instance, coupling with furan-2-ethylamine using HATU/DIPEA under microwave irradiation (80°C, 20 min) yields N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide with 95% conversion compared to 12 hours under conventional heating [3]. Phenolic reactivity is further exploited in Schotten-Baumann conditions to generate sulfonate ester prodrug motifs, enabling targeted release of active metabolites in physiological environments [1] [8].
Table 2: Phenolic Functionalization Strategies
Reaction Type | Conditions | Product | Yield (%) |
---|---|---|---|
O-Alkylation | K₂CO₃, CH₃CN, 25°C, 24h | Methyl 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetate | 59 |
Amide Coupling | HATU/DIPEA, MW, 80°C, 20 min | N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide | 92 |
Acylation | Acetyl chloride, Pyridine, 0°C, 2h | 2-(2-Methyl-2H-tetrazol-5-yl)phenyl acetate | 85 |
Sulfonate Ester Formation | Tosyl chloride, Et₃N, CH₂Cl₂, 25°C | 2-(2-Methyl-2H-tetrazol-5-yl)phenyl 4-methylbenzenesulfonate | 78 |
Microwave irradiation revolutionizes the synthesis of tetrazole-phenol hybrids by reducing reaction times from hours to minutes while improving yields. The cycloaddition step benefits dramatically from microwave enhancement: 2-hydroxybenzonitrile with sodium azide and methylamine hydrochloride in DMF reaches 95% conversion in 15 minutes at 150°C versus 24 hours conventionally [8]. Similarly, solvent-free protocols eliminate purification challenges and enhance atom economy. Grinding 2-cyanophenol with zinc oxide nanoparticles (5 mol%) and trimethylsilyl azide (TMSN₃) in a ball mill produces 2-(1H-tetrazol-5-yl)phenol quantitatively within 30 minutes, followed by N-methylation under neat conditions [8].
The fusion technique for Knoevenagel-cycloaddition cascades exemplifies green synthesis: mixing 2-hydroxybenzaldehyde, malononitrile, and sodium azide (1:1:1.5 ratio) and heating at 120°C without solvent yields 3-(2-hydroxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile in 92% purity after recrystallization. This approach eliminates catalyst residues and solvent waste while maintaining excellent regiocontrol [8]. Ultrasound-assisted alkylation further optimizes O-functionalization: sonicating the tetrazole-phenol with ethyl bromoacetate and K₂CO₃ in acetone at 45°C for 20 minutes achieves 96% conversion versus 65% under stirring, attributed to enhanced mass transfer and reagent activation [6] [8].
Prodrug derivatization leverages the phenolic OH for bioreversible conjugation to enhance pharmacokinetics. Ester-linked prodrugs are synthesized by coupling the phenol with carboxylic acid-containing drugs via DCC/DMAP-mediated esterification. For example, conjugation with valsartan's pentanoic acid moiety yields 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-pentanamido)-3-methylbutanoate derivatives that hydrolyze in plasma to release active valsartan and the tetrazole-phenol metabolite [1]. The hydrolysis kinetics (t₁/₂ = 3.2 hours in human serum) are tunable through ortho-substituent effects: electron-withdrawing groups on the tetrazole-phenyl ring accelerate hydrolysis, while steric shielding delays it [1] [3].
Antibody-directed enzyme prodrug therapy (ADEPT) utilizes tetrazole-phenol linkers for tumor-targeted drug release. The phenol is functionalized with a triggerable group (e.g., quinone methide precursor) that undergoes enzyme-catalyzed elimination to release cytotoxic payloads. Molecular modeling confirms that the tetrazole-phenol scaffold maintains optimal linker rigidity (dihedral angle = 2.85°) for efficient enzymatic processing [6] [8]. Additionally, pH-sensitive prodrugs are developed by introducing amine functionalities adjacent to the phenolic oxygen, creating hydrolysis triggers in acidic tumor microenvironments [3].
Advanced catalytic systems address key challenges in tetrazole-phenol synthesis. Lewis acid catalysts like ZnBr₂ (10 mol%) accelerate [3+2] cycloadditions by coordinating nitrile and azide reactants, reducing activation energy and improving N2-regioselectivity to 18:1 [8]. Heterogeneous catalysts offer superior recyclability: cobalt-doped mesoporous silica (Co@SBA-15) facilitates one-pot cycloaddition-methylation sequences with 94% yield across five reaction cycles without significant activity loss [8].
Phase-transfer catalysts (PTC) enable aqueous-phase reactions. Tetrabutylammonium bromide (TBAB, 5 mol%) in water/toluene biphasic systems achieves 89% yield for 2-(2-methyl-2H-tetrazol-5-yl)phenol synthesis at 90°C, suppressing hydrolysis byproducts through interfacial reactant concentration control [8]. For asymmetric variants, organocatalysts like cinchona alkaloid derivatives induce enantioselectivity during tetrazolation of prochiral cyanohydrins, though phenolic substrates require careful protection to prevent catalyst poisoning [3] [8]. Recent advances employ enzyme-mediated regioselective alkylation using Candida antarctica lipase B (CAL-B) in organic solvents, achieving >99% O-selectivity for phenolic functionalization over N-alkylation [3].
Table 3: Catalytic Systems for Tetrazole-Phenol Synthesis
Catalyst | Reaction Type | Temperature (°C) | Selectivity (N2:N1) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|---|
ZnBr₂ (Homogeneous) | [2+3] Cycloaddition | 80 | 95:5 | 88 | Not reusable |
Co@SBA-15 (Heterogeneous) | One-pot Cycloaddition-Methylation | 100 | 90:10 | 94 | >5 |
TBAB (Phase Transfer) | Aqueous Cycloaddition | 90 | 85:15 | 89 | >3 |
CAL-B (Biocatalyst) | Phenolic Alkylation | 40 | O-alkylation only | 78 | >7 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7